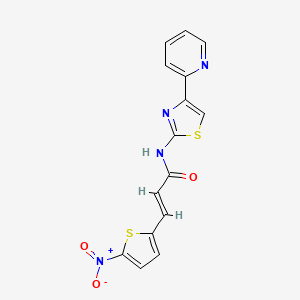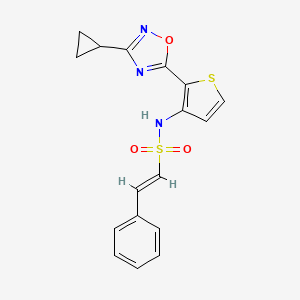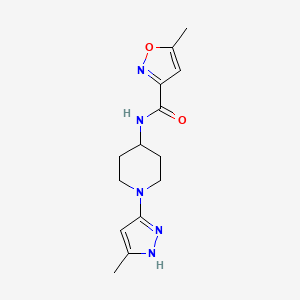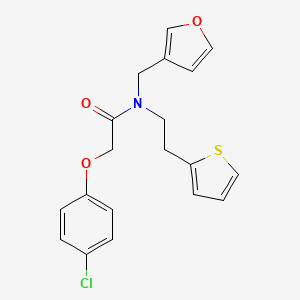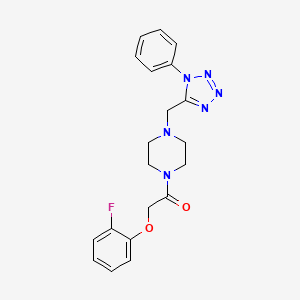
2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a complex organic molecule that appears to be related to a family of compounds with a piperazine backbone. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The structure of this compound suggests it may have interesting interactions with biological systems, given the presence of a fluorophenoxy group, a tetrazolyl moiety, and an ethanone segment.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, a method for synthesizing arylthiobenzazoles involves the electrochemical oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles . Although the exact synthesis of the compound is not detailed, similar electrochemical methods could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite complex. An example is the structure determination of a benzimidazole piperazine derivative by X-ray analysis, which revealed a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . This information is valuable as it provides insight into the possible conformations and orientations that the piperazine ring can adopt in similar compounds, which is crucial for understanding the molecular interactions and properties of the compound .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions. The electrochemical synthesis mentioned earlier indicates that p-quinone imine intermediates can undergo Michael addition reactions with nucleophiles . This suggests that the compound may also be amenable to similar reactions, potentially leading to a variety of derivatives with different substituents, which could be explored for their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. For example, the crystal structure of a related compound showed specific dihedral angles and hydrogen bonding patterns . These structural details can affect the compound's solubility, stability, and reactivity. Additionally, the presence of a fluorine atom in the compound can significantly influence its physical properties, such as its lipophilicity and potential to engage in hydrogen bonding, which are important factors in drug design.
Scientific Research Applications
Antibacterial and Antifungal Activities : Compounds similar to 2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone have shown moderate to significant antibacterial and antifungal activities. Notably, some derivatives exhibited comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Neuroprotective Activities : Certain derivatives have been synthesized for potential neuroprotective activities. These compounds showed significant effects on cell viability against oxidative stress and prolonged survival in models of acute cerebral ischemia (Gao et al., 2022).
Cytotoxic Studies and Drug Delivery : Some derivatives have been synthesized and characterized for cytotoxic studies. They have potential applications in understanding the pharmacokinetics of compounds for biological applications (Govindhan et al., 2017).
Antipsychotic Potential : Related compounds have been explored for their potential as antipsychotic drugs. Their pharmacological profiles suggest effectiveness in this area, with select compounds showing promise due to their affinity for certain receptors (Raviña et al., 2000).
Antimicrobial Agents : Novel derivatives of similar structures have been synthesized with excellent yields, showing potent antimicrobial activities, comparable or superior to conventional medicines (Zaidi et al., 2021).
Crystal Structure Analysis and Green Synthesis : Studies include the eco-friendly microwave-assisted synthesis and crystal structure analysis, contributing to the understanding of molecular structures and environmentally friendly synthesis methods (Said et al., 2020).
Synthesis of Novel Tertiary Amino Alcohols for Antitumor Activity : The compound's derivatives have been synthesized and evaluated for their effects on tumor DNA methylation, suggesting potential applications in cancer therapy (Hakobyan et al., 2020).
Electrochemical Synthesis and Oxidation Studies : Electrochemical syntheses involving similar structures have been performed, contributing to the development of new synthetic methods and understanding of chemical reactions (Nematollahi & Momeni, 2014).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-17-8-4-5-9-18(17)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMPKGFNNPQXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)
![1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2500599.png)
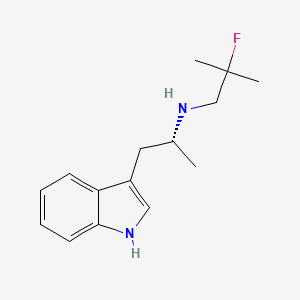
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)
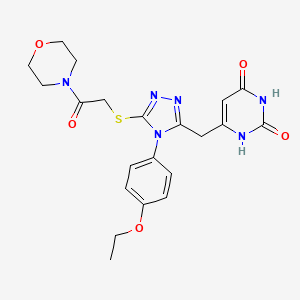
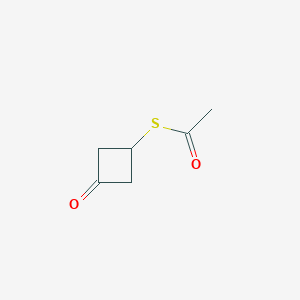
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)

